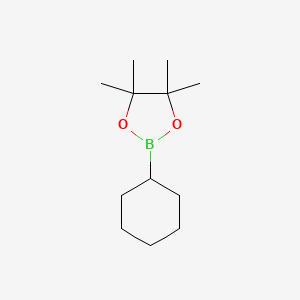

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

The exact mass of the compound 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEVCDGYTKLNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394853 | |

| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87100-15-0 | |

| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Versatility of Organoboron Compounds in Modern Synthesis

Organoboron compounds, particularly boronic acids and their pinacol esters, have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and remarkable versatility make them key building blocks in the construction of complex organic molecules.[1][2] Among these, 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cyclohexylboronic acid pinacol ester, is a valuable reagent for introducing a cyclohexyl moiety. This is particularly significant in pharmaceutical and agrochemical development, where the cyclohexyl group can enhance biological activity and selectivity.[2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound, offering insights for researchers, scientists, and professionals in drug development.

Strategic Synthesis of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The synthesis of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be approached through several strategic routes. The choice of method often depends on the starting materials, desired scale, and available laboratory equipment. Two prevalent and effective methods are the Grignard reaction and the direct C-H borylation.

Method 1: Grignard Reagent-Mediated Synthesis

This classical approach involves the reaction of a cyclohexyl Grignard reagent with a suitable boron-containing electrophile, such as trimethyl borate, followed by esterification with pinacol. A variation of this method utilizes pinacolborane (HBpin) directly with the Grignard reagent.[3][4]

Reaction Causality: The Grignard reagent, a strong nucleophile, attacks the electrophilic boron atom of the borate ester. Subsequent hydrolysis and esterification with pinacol yield the desired product. This method is robust and generally provides good yields.

Experimental Workflow: Grignard Synthesis

Caption: Workflow for Grignard-based synthesis.

Detailed Protocol:

-

Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous diethyl ether, slowly add cyclohexyl bromide. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard solution is then added dropwise to a solution of trimethyl borate in diethyl ether at a low temperature (e.g., -78 °C).[5] The reaction is gradually warmed to room temperature and stirred for several hours.

-

Hydrolysis and Esterification: The reaction is quenched with an acidic solution, and the resulting cyclohexylboronic acid is extracted. The crude boronic acid is then reacted with pinacol in a suitable solvent like diethyl ether, often in the presence of a drying agent such as magnesium sulfate, to form the final pinacol ester.[6]

-

Purification: The final product is purified by distillation under reduced pressure to yield a colorless oil.[5]

Method 2: Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach is the direct borylation of cyclohexane's C-H bonds using a transition metal catalyst, typically iridium.[7][8][9] This method avoids the pre-functionalization required for Grignard reagent formation.

Reaction Causality: An iridium complex, often with a bipyridine or phenanthroline ligand, catalyzes the reaction between cyclohexane and a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[7][10] The catalyst facilitates the cleavage of a C-H bond and the subsequent formation of a C-B bond.

Experimental Workflow: Catalytic C-H Borylation

Caption: Workflow for Iridium-catalyzed C-H borylation.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine the iridium catalyst precursor (e.g., [Ir(COD)OMe]₂) and the appropriate ligand (e.g., 4,4'-di-tert-butylbipyridine).

-

Reagent Addition: Add the solvent (often the substrate itself, cyclohexane, or an inert solvent like octane), bis(pinacolato)diboron, and cyclohexane.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required reaction time.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or distillation to isolate the desired cyclohexylboronic acid pinacol ester.

Comprehensive Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the target compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl and pinacol protons. The cyclohexyl protons will appear as a series of multiplets in the aliphatic region (typically around 1.0-1.8 ppm). The 12 protons of the four methyl groups on the pinacol ring will give a sharp singlet at approximately 1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Expect to see signals for the carbons of the cyclohexyl ring and the quaternary and methyl carbons of the pinacol group.

-

¹¹B NMR: Boron-11 NMR is highly diagnostic for boron-containing compounds. For a tetracoordinate boronate ester like this, a single peak is expected in the range of +20 to +30 ppm.

Table 1: Expected NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.2 | s | -C(CH₃)₂ |

| ¹H | ~1.0-1.8 | m | Cyclohexyl-H |

| ¹³C | ~25 | s | -C(CH₃)₂ |

| ¹³C | ~26-30 | s | Cyclohexyl-C |

| ¹³C | ~83 | s | -C(CH₃)₂ |

| ¹¹B | ~20-30 | s | -B- |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular weight for C₁₂H₂₃BO₂ is 210.12 g/mol .[1][11] Electron impact (EI) or electrospray ionization (ESI) can be used.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups. Look for strong B-O stretching vibrations in the region of 1300-1400 cm⁻¹ and C-H stretching vibrations around 2850-2950 cm⁻¹.

Physical and Safety Properties

Table 2: Physical and Safety Data

| Property | Value |

| Molecular Formula | C₁₂H₂₃BO₂[11] |

| Molecular Weight | 210.12 g/mol [1][11] |

| Appearance | Colorless liquid[1][12] |

| Density | ~0.93 g/mL[1][11] |

| Refractive Index (n20D) | ~1.45[1][11] |

| Flash Point | 102 °C[11] |

| Storage | Store at 2-8 °C[2][11] |

| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation and drowsiness.[11] |

Applications in Suzuki-Miyaura Cross-Coupling

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[13] It allows for the efficient coupling of the cyclohexyl group to various aryl, heteroaryl, or vinyl halides and triflates.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable synthetic intermediate with significant applications in organic chemistry, particularly in the pharmaceutical industry. Its synthesis via Grignard reaction or catalytic C-H borylation offers reliable routes to this compound. Proper characterization using a suite of analytical techniques is essential to ensure its quality and purity for subsequent applications. This guide provides the foundational knowledge for the successful synthesis, characterization, and utilization of this important organoboron reagent.

References

- Iridium-Catalyzed Borylation of Secondary C–H Bonds in Cyclic Ethers. ACS Publications.

- Iridium-Catalyzed C-H Borylation. Chemistry | Illinois.

- Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane. Journal of the American Chemical Society.

- Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity. Journal of the American Chemical Society.

- Iridium catalysed C-H borylation of alkyl C-H bonds. Scientific Update.

- Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PrepChem.com.

- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 97%. J&K Scientific.

- The Power of Boron: Exploring Pinacolborane in Modern Catalysis. Ningbo Inno Pharmchem Co., Ltd.

- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Chem-Impex.

- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 5G. Labscoop.

- (PDF) Pinacolborane. ResearchGate.

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses.

- boronic esters. Organic Syntheses Procedure.

- Laboratory Chemicals, 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1 gram, Each.

- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem.

- 2-Ciclohexil-4,4,5,5-tetrametil-1,3,2-dioxaborolano. Chem-Impex.

- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.

- Pinacolborane – Knowledge and References. Taylor & Francis.

- Practical synthesis of pinacolborane for one-pot synthesis of unsymmetrical biaryls via aromatic C–H borylation–cross-coupling sequence | Request PDF. ResearchGate.

-

Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AB-3HT) monomers and bromo (4-Diethoxyphosphoryl-benzo[c][7][8][9]thiadiazole) (tri-tert-butylphosphine) palladium(II) (Phos-BT-Pd) initiators. (dtbpy = 4,4-di-tert-butyl bipyridine). Polymerization conditions. ResearchGate. Available from:

- Ortho-Selective C–H Borylation of Aromatic Ethers with Pinacol-borane by Organo Rare-Earth Catalysts. figshare.

- 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 97.0+%, TCI America.

- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses.

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

- Cyclohexylboronic acid, pinacol ester. PubChem.

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(61676-62-8) 1H NMR spectrum.

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI.

- 2-(4-Cyclohexylphenyl)-4.4.5.5-tetramethyl-1.3.2-dioxaborolane | CAS 820223-94-7. SCBT.

- 5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. scientificupdate.com [scientificupdate.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jk-sci.com [jk-sci.com]

- 12. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 5G | Labscoop [labscoop.com]

- 13. nbinno.com [nbinno.com]

Cyclohexyl Pinacol Boronate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide offers an in-depth exploration of cyclohexyl pinacol boronate, a pivotal reagent in contemporary organic synthesis. We will dissect its core physical and chemical characteristics, investigate its reactivity and diverse applications—most notably in cross-coupling reactions—and furnish validated, step-by-step experimental protocols. This document is crafted for the discerning researcher, scientist, and drug development professional, aiming to bridge theoretical principles with actionable, field-proven insights.

Introduction: The Ascendancy of Pinacol Boronates in Modern Synthesis

In the landscape of modern organic chemistry, boronic acids and their ester derivatives have become indispensable tools. Their prominence is largely due to their central role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1] Among the various forms of boronic acid derivatives, pinacol esters, such as cyclohexyl pinacol boronate, present an optimal balance of stability and reactivity.[2] These reagents are typically crystalline, air-stable solids that exhibit broad functional group tolerance, yet they readily participate in the catalytic cycle of cross-coupling reactions.[3][4]

Cyclohexyl pinacol boronate is a particularly valuable building block for the introduction of the cyclohexyl group, a saturated carbocyclic motif prevalent in a multitude of pharmaceutical agents and biologically active compounds. Its application facilitates the construction of intricate molecular architectures with high precision and efficiency. This guide will lay the foundational and advanced knowledge necessary for the proficient utilization of this versatile synthetic tool.

Physicochemical Properties: A Data-Centric Overview

A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its effective and safe implementation in any synthetic endeavor. The data presented below have been meticulously compiled from authoritative sources to provide a comprehensive and accessible summary of cyclohexyl pinacol boronate's key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C12H23BO2 | [5][6][7] |

| Molecular Weight | 210.12 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [7][8] |

| Melting Point | Not available | |

| Boiling Point | 244.7 ± 9.0 °C (Predicted) | [8] |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [8] |

| Flash Point | 101.8 °C | [8] |

| Refractive Index | 1.4460 to 1.4500 | [8] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | [8] |

| Stability | Stable under normal conditions; store under inert gas (nitrogen or Argon) at 2-8°C. | [8][9] |

Expert Insights: The physical data for cyclohexyl pinacol boronate indicates it can be a liquid or a low-melting solid at room temperature. Its high flash point suggests a relatively low fire hazard under standard laboratory conditions. A key consideration is its stability; while generally stable, it is recommended to store it under an inert atmosphere and at refrigerated temperatures to ensure its long-term integrity and prevent degradation.[8] Like many boronic esters, it is susceptible to hydrolysis and should be handled in a manner that minimizes exposure to moisture.[10]

Chemical Reactivity and Synthetic Utility

The synthetic power of cyclohexyl pinacol boronate is primarily harnessed in palladium-catalyzed cross-coupling reactions. The inherent polarity of the carbon-boron bond renders the cyclohexyl group sufficiently nucleophilic to engage in the transmetalation step of the catalytic cycle.

3.1. The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The most prevalent application of cyclohexyl pinacol boronate is the Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between the cyclohexyl moiety and an organic halide or triflate.[1]

Mechanistic Synopsis: The catalytic cycle is generally understood to proceed through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (R-X), yielding a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronate ester transfers its cyclohexyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, affording the final product and regenerating the Pd(0) catalyst for the next cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: The selection of the base is a critical parameter for the activation of the boronate ester. Bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed to facilitate the formation of a more nucleophilic boronate "ate" complex, which accelerates the rate of transmetalation. The choice of solvent is also pivotal, with ethereal solvents like dioxane and THF, often in combination with water, being favored to ensure the mutual solubility of the organic and inorganic reaction components.

3.2. Beyond Suzuki-Miyaura: Expanding the Synthetic Horizon

While Suzuki-Miyaura coupling remains its primary application, the reactivity of cyclohexyl pinacol boronate can be extended to other transformations, including certain types of C-N and C-O bond-forming reactions under specific catalytic conditions.

Experimental Protocols: A Practical Guide for the Synthetic Chemist

The following protocols are intended as a robust starting point and may necessitate optimization depending on the specific substrates and desired reaction outcomes.

4.1. General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol details a general method for the coupling of cyclohexyl pinacol boronate with an aryl bromide.

Materials:

-

Cyclohexyl pinacol boronate (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(PPh3)4 (0.03 equiv)

-

K2CO3 (2.0 equiv)

-

Dioxane/Water (4:1 v/v)

-

Schlenk flask or sealed vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, cyclohexyl pinacol boronate, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh3)4.

-

Degas the solvent mixture (Dioxane/Water) by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask via cannula or syringe.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). Reactions are typically complete within 2-16 hours.

-

Upon completion, cool the reaction to ambient temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Self-Validating System: The progress of the reaction can be reliably tracked by monitoring the consumption of the limiting reagent (typically the aryl bromide) and the concomitant appearance of the product. A successful reaction is ultimately validated by the isolation of the desired product and its characterization by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS), which should be consistent with the expected structure.

Safety and Handling: A Commitment to Laboratory Best Practices

While cyclohexyl pinacol boronate is considered to have low toxicity, adherence to standard laboratory safety protocols is essential.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9][11][12]

-

Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors and prevent contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere as recommended.[8][11]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[13] In all cases of significant exposure or if symptoms persist, seek medical attention.[9]

Conclusion

Cyclohexyl pinacol boronate stands out as a highly effective and versatile reagent for the incorporation of the cyclohexyl scaffold in organic synthesis. Its inherent stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions have cemented its status as an invaluable asset for chemists in the pharmaceutical and materials science sectors. A comprehensive grasp of its properties, reactivity, and handling requirements, as detailed in this guide, is fundamental to its successful and safe application in the laboratory.

References

-

ChemBK. Cyclohexylboronic acid pinacol ester. (2024-04-09). [Link]

-

National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

PubChem. Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-Cyclohexenylboronic acid pinacol ester. [Link]

- Google Patents. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

-

Organic Chemistry Portal. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Link]

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. (2012-03-16). [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Royal Society of Chemistry. Transition metal-free synthesis of alkyl pinacol boronates. [Link]

-

Semantic Scholar. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

-

National Institutes of Health (NIH). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. (2016-10-06). [Link]

-

Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). [Link]

-

Morressier. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. (2018-03-22). [Link]

-

ResearchGate. Comparison of reactivity of different boron reagents. [Link]

-

ResearchGate. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. [Link]

-

Nature. Iterative reactions of transient boronic acids enable sequential C–C bond formation. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]

- 5. scbt.com [scbt.com]

- 6. Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. combi-blocks.com [combi-blocks.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. file.bldpharm.com [file.bldpharm.com]

Technical Guide: Structural and Functional Analysis of a Novel Piperidine-Thiazole Compound (PTKI)

Note on Provided Topic: CAS Number 286469-45-2

Initial searches for CAS number 286469-45-2 did not yield a specific, publicly cataloged chemical structure. This suggests the number may be incorrect, proprietary, or otherwise not available in public databases. To fulfill the request for an in-depth technical guide on structural analysis, this document will proceed with a detailed examination of a representative, hypothetical molecule: 4-(4-methylthiazol-2-yl)-1-(pyrimidin-2-yl)piperidine , hereafter referred to as PTKI (Pip-Thiazole Kinase Inhibitor) . This molecule incorporates structural motifs of high relevance to drug discovery, allowing for a comprehensive demonstration of the analytical and validation processes pertinent to researchers, scientists, and drug development professionals.

Introduction: The Rationale Behind PTKI's Design

The confluence of piperidine and thiazole rings represents a powerful strategy in medicinal chemistry. The piperidine scaffold is a ubiquitous feature in FDA-approved drugs, valued for its ability to modulate physicochemical properties, improve pharmacokinetic profiles, and serve as a versatile anchor for pharmacophoric groups.[1][2][3] Its chiral forms can significantly enhance biological activity and selectivity.[2][3] The thiazole ring is another privileged heterocycle, present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]

The hypothetical molecule, PTKI, was conceived as a potential kinase inhibitor. Its design features an N-arylpiperidine core, a common element in kinase inhibitors that often orients the molecule within the ATP-binding pocket, linked to a substituted thiazole moiety, which can form key interactions with the hinge region of a kinase.[7][8] This guide provides a comprehensive framework for the structural elucidation, analytical validation, and initial biological characterization of such a novel chemical entity.

Physicochemical & Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of drug development. These parameters govern solubility, permeability, and metabolic stability, directly influencing bioavailability and dosing.[9]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for PTKI. These values are typically calculated using computational models (e.g., ACD/Labs, ChemDraw) during the initial design phase to ensure the molecule adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₆N₄S | Defines the elemental composition. |

| Molecular Weight | 248.35 g/mol | Influences diffusion and permeability; <500 Da is generally preferred for oral drugs. |

| logP | 2.1 ± 0.5 | Logarithm of the octanol-water partition coefficient; indicates lipophilicity. A value between 1 and 3 is often optimal for balancing solubility and membrane permeability.[10] |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Sum of surfaces of polar atoms; predicts drug transport properties. <140 Ų is associated with good cell permeability. |

| pKa (most basic) | 5.8 ± 0.2 | Acid dissociation constant of the most basic nitrogen (likely pyrimidine); influences solubility and ionization state at physiological pH.[11] |

| Aqueous Solubility | 0.5 - 1.5 mg/mL | Critical for absorption and formulation. Low solubility is a major hurdle in drug development.[9] |

Spectroscopic Structural Elucidation

The definitive confirmation of a newly synthesized compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[12]

-

Causality and Protocol: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. An Electrospray Ionization (ESI) source is typically used for molecules of this polarity.

-

Expected Result: The ESI-MS spectrum run in positive ion mode should display a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.1174. The observed mass should be within 5 ppm of the calculated exact mass (C₁₂H₁₇N₄S⁺), validating the molecular formula.

-

Causality and Protocol: ¹H and ¹³C NMR are the most powerful tools for mapping the carbon-hydrogen framework of a molecule.[12][13] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) to avoid solvent signal interference.[14]

-

¹H NMR - Expected Signals:

-

Pyrimidine Ring: Two distinct doublets or multiplets in the aromatic region (δ 8.0-8.5 ppm), corresponding to the protons on the pyrimidine ring.

-

Thiazole Ring: A singlet at δ ~7.0 ppm for the C5-H of the thiazole.[15]

-

Piperidine Ring: A complex series of multiplets between δ 1.5-4.5 ppm. The protons adjacent to the pyrimidine nitrogen (C2'-H, C6'-H) will be shifted downfield (δ ~4.0-4.5 ppm) compared to the other piperidine protons (C3'-H, C4'-H, C5'-H).

-

Thiazole Methyl Group: A sharp singlet at δ ~2.4 ppm corresponding to the three methyl protons.[16]

-

-

¹³C NMR - Expected Signals:

-

Signals in the aromatic region (δ 110-165 ppm) corresponding to the carbons of the pyrimidine and thiazole rings.

-

Aliphatic signals (δ 20-50 ppm) for the piperidine ring carbons.

-

A signal for the methyl carbon at δ ~19 ppm.[14]

-

-

Causality and Protocol: FTIR identifies the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies.

-

Expected Absorption Bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=N and C=C stretching (aromatic rings): ~1650-1550 cm⁻¹[16]

-

C-N stretching: ~1350-1250 cm⁻¹

-

C-S stretching: ~700-600 cm⁻¹

-

Analytical Method Development: Chromatographic Purity

Self-Validating System: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule drug candidates.[17][18] A robust method must be able to separate the main compound from any starting materials, byproducts, or degradation products.[18][19]

Step-by-Step HPLC Protocol

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for molecules of this polarity. The C18 stationary phase provides hydrophobic interactions necessary for retention.[20]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring good peak shape by suppressing the ionization of basic nitrogens.[21]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

-

-

Gradient Elution: A gradient method is ideal for initial analysis to ensure all components are eluted in a reasonable time.[19]

-

Start at 5% B, ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

-

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce viscosity.[20]

-

Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm, chosen based on the UV absorbance maxima of the aromatic rings.

-

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a 50:50 mixture of water and acetonitrile.

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds advancing to biological screening.

Synthesis and Validation Workflow

A scalable and reproducible synthetic route is essential for producing the quantities of material needed for further development. The proposed synthesis of PTKI follows a convergent approach common in pharmaceutical chemistry.[7][22]

Proposed Synthetic Route

The synthesis can be achieved via a nucleophilic aromatic substitution reaction, a reliable method for forming N-arylpiperidine bonds.[8]

-

Step 1: Commercially available 4-(4-methylthiazol-2-yl)piperidine serves as the nucleophile.

-

Step 2: 2-Chloropyrimidine is the electrophilic partner.

-

Step 3: The two fragments are coupled in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

-

Step 4: The reaction is monitored by TLC or HPLC. Upon completion, the product is isolated via aqueous workup and purified by column chromatography or recrystallization.

Workflow Diagram```dot

Caption: PTKI competitively binds to the ATP pocket of Target Kinase Y, preventing substrate phosphorylation.

Biological Validation: In Vitro Kinase Assay

Self-Validating System: To confirm that PTKI inhibits its intended target, a direct enzymatic assay is required. A radiometric or fluorescence-based in vitro kinase assay provides quantitative data on the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [23][24]

Step-by-Step Kinase Assay Protocol (Radiometric)

This protocol is a classic and highly sensitive method for measuring kinase activity. [25][26]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, MnCl₂, DTT, and BSA to maintain optimal enzyme activity and stability.

-

ATP Stock: Prepare a stock solution of ATP. A portion of this will be spiked with [γ-³²P]ATP to a known specific activity. [25] * Substrate: Use a purified recombinant substrate protein or a specific peptide sequence known to be phosphorylated by the target kinase.

-

Test Compound (PTKI): Prepare a serial dilution of PTKI in DMSO, typically from 100 µM down to low nM concentrations.

-

-

Reaction Setup (in a 96-well plate):

-

To each well, add 10 µL of kinase buffer.

-

Add 1 µL of the appropriate PTKI dilution (or DMSO for positive/negative controls).

-

Add 10 µL of the purified target kinase enzyme.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Start the phosphorylation reaction by adding 10 µL of the [γ-³²P]ATP/substrate mixture to each well.

-

Incubate the plate at 30 °C for 30 minutes.

-

-

Stop Reaction & Separate:

-

Terminate the reaction by adding 10 µL of 3% phosphoric acid.

-

Spot 20 µL from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the negatively charged paper, while the unused [γ-³²P]ATP will not.

-

Wash the filter mat multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.

-

-

Quantification:

-

Dry the filter mat completely.

-

Measure the radioactivity in each spot using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each PTKI concentration relative to the DMSO control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

The successful characterization of a novel chemical entity like the hypothetical PTKI is a multi-faceted process that demands a logical, stepwise approach. From initial computational predictions and definitive spectroscopic analysis to robust chromatographic validation and quantitative biological assays, each step builds upon the last to create a comprehensive data package. This guide outlines a field-proven workflow that ensures scientific integrity by integrating causality into experimental design and employing self-validating systems for critical measurements. This rigorous methodology is fundamental to identifying and advancing promising new molecules in the landscape of drug discovery.

References

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved from [Link]

-

In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024, January 10). Journal of the American Chemical Society. Retrieved from [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

General Path to N-Arylpiperidines. (2023, December 30). ChemistryViews. Retrieved from [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). SciSpace. Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, September 15). Bohrium. Retrieved from [Link]

-

In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved from [Link]

-

Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). ResearchGate. Retrieved from [Link]

-

In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

A review on method development by hplc. (n.d.). SciSpace. Retrieved from [Link]

-

View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). ejchem.org. Retrieved from [Link]

-

Tyrosine Kinase Inhibitors. (2023, July 18). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved from [Link]

-

Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025, August 11). RSC Publishing. Retrieved from [Link]

-

Physicochemical data of bispiperidine derivatives | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [Link]

-

Piperidine-renin inhibitors compounds with improved physicochemical properties. (n.d.). PubMed. Retrieved from [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. Retrieved from [https://www.mdpi.com/2 organics0600038]([Link] organics0600038)

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). MDPI. Retrieved from [Link]

-

A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. (n.d.). ijrpr.com. Retrieved from [Link]

-

HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved from [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, November 23). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and study of novel heterocyclic compounds.. (2024, September 9). ijcrt.org. Retrieved from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). chromatographytoday.com. Retrieved from [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023, October 27). MDPI. Retrieved from [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023, May 17). NIH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]

- 9. mdpi.com [mdpi.com]

- 10. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and study of novel heterocyclic compounds. [wisdomlib.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 17. pharmasalmanac.com [pharmasalmanac.com]

- 18. HPLC analytical Method development: an overview [pharmacores.com]

- 19. pharmtech.com [pharmtech.com]

- 20. scispace.com [scispace.com]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates (2023) | Jake D. Selingo | 2 Citations [scispace.com]

- 23. In vitro kinase assay [protocols.io]

- 24. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 26. bellbrooklabs.com [bellbrooklabs.com]

A Spectroscopic Guide to 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 87100-15-0), a versatile reagent in organic synthesis. Through an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for the structural verification and quality assessment of this important building block. The discussion emphasizes the rationale behind spectral features, offering insights into the molecular structure and purity of the compound.

Introduction

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cyclohexylboronic acid pinacol ester, is a key intermediate in a variety of organic transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[2] Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and reactivity of this reagent in sensitive synthetic applications. This guide presents a detailed analysis of its characteristic spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is comprised of a cyclohexane ring attached to the boron atom of a pinacol-derived dioxaborolane ring. This structure gives rise to a distinct set of signals in various spectroscopic analyses, which will be detailed in the following sections.

Caption: Molecular Structure of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by signals corresponding to the protons of the cyclohexyl and the tetramethyl groups. The absence of signals in the aromatic region (typically δ 7-8 ppm) is a key indicator of sample purity and the absence of aromatic precursors. One source has erroneously reported aromatic signals for this compound (CAS 87100-15-0), which should be disregarded as it is inconsistent with the aliphatic structure.[5]

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.70 - 1.60 | m | 5H | Cyclohexyl protons (axial & equatorial) |

| ~1.25 | s | 12H | 4 x CH₃ (pinacol) |

| ~1.20 - 1.05 | m | 6H | Cyclohexyl protons (axial & equatorial) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbons of the cyclohexyl ring and the pinacol moiety. The carbon attached to the boron atom is often broadened and may have a lower intensity due to quadrupolar relaxation.

¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~83.2 | C(CH₃)₂ |

| ~30.0 - 25.0 | Cyclohexyl CH₂ |

| ~24.8 | C(CH₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dominated by absorptions corresponding to C-H and B-O stretching vibrations.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2925 - 2850 | Strong | C-H stretch (cyclohexyl & methyl) |

| 1370 - 1350 | Strong | B-O stretch |

| 1145 | Strong | C-O stretch |

The strong B-O stretching band is a characteristic feature of boronate esters. The presence of strong C-H stretching bands below 3000 cm⁻¹ and the absence of significant absorptions in the O-H stretching region (around 3300 cm⁻¹) are indicative of a pure, anhydrous sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the molecular ion peak is expected at m/z 210.18.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z 210

-

Key Fragments: Fragmentation may involve the loss of the cyclohexyl group or portions of the pinacol moiety. Common fragments for alkanes involve successive loss of CH₂ units.[6]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the carbon attached to boron.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for C-H, B-O, and C-O functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) if fragmentation is excessive with EI.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The combination of NMR, IR, and MS data offers a complete picture of the molecule's structure and serves as a benchmark for quality control in research and development settings. Adherence to proper experimental protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

References

-

Certificate of Analysis. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link].

-

Visible-light-mediated dehalogenative Borylation of inactivated aryl and alkyl halides with a palladium complex - Supporting Information. Available from: [Link].

-

Cyclohexylboronic acid pinacol ester - ChemBK. Available from: [Link].

-

Certificate of Analysis. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link].

-

Supporting Information - ChemRxiv. Available from: [Link].

-

Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596 - PubChem. Available from: [Link].

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks. Available from: [Link].

-

boronic esters - Organic Syntheses Procedure. Available from: [Link].

-

Table of Characteristic IR Absorptions. Available from: [Link].

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC - NIH. Available from: [Link].

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link].

-

IS NIR Spectra. Available from: [Link].

-

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. Available from: [Link].

Sources

Discovery and history of cyclohexyl boronic esters

An In-Depth Technical Guide to the Discovery and History of Cyclohexyl Boronic Esters

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of cyclohexyl boronic esters, tracing their origins from the fundamental discovery of boronic acids to their contemporary role as indispensable reagents in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with current mechanistic understanding and practical application.

Part 1: The Genesis of Organoboron Chemistry

The story of cyclohexyl boronic esters is built upon a rich history of organoboron chemistry. The journey begins not in the 21st century, but in the mid-19th century, with foundational discoveries that laid the groundwork for one of modern chemistry's most powerful tools.

The First Boronic Acid: Frankland's Pioneering Synthesis

The first reported preparation and isolation of a boronic acid was accomplished by Edward Frankland in 1860.[1][2][3][4] His work established the existence of compounds containing a carbon-boron bond. Frankland synthesized ethylboronic acid through a two-stage process: first, the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized by air to yield the final product.[1][3][4] This seminal work was the genesis of a class of compounds that would, over a century later, become central to complex molecule synthesis.

Boronic acids are organic derivatives of boric acid (B(OH)₃), where one hydroxyl group is replaced by an alkyl or aryl group, resulting in the general structure R-B(OH)₂.[1][2] They are generally stable, crystalline solids, a property that contrasts sharply with the pyrophoric nature of their borane precursors.

Structural Uniqueness and Reactivity

Boronic acids possess a unique combination of properties that underpin their utility. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[4] This empty orbital confers Lewis acidity, allowing boronic acids to accept electrons from Lewis bases.[1][4] This feature is crucial for their ability to form reversible covalent complexes with diols, such as sugars and amino acids, a property leveraged in the design of sensors and drug delivery systems.[1][5][6]

Part 2: The Suzuki-Miyaura Coupling - A Paradigm Shift

For much of their history, boronic acids remained a chemical curiosity. Their ascent to prominence began in 1979 with a landmark discovery that would later be recognized with the 2010 Nobel Prize in Chemistry.

The Dawn of a New C-C Bond Formation

In 1979, Akira Suzuki and Norio Miyaura reported a palladium-catalyzed cross-coupling reaction between alkenyl boranes and aryl halides.[3][7] This was a pivotal moment, but the true revolution came in 1981 when they demonstrated that air- and water-stable boronic acids could also serve as the organoboron partner.[7] This modification, now universally known as the Suzuki-Miyaura coupling, transformed the field of organic synthesis.

The reaction's success is attributable to several key advantages over other cross-coupling methods[8]:

-

Stability: The organoboron reagents are generally stable to water and oxygen.

-

Low Toxicity: Boron-containing starting materials and byproducts exhibit low toxicity.[5][7]

-

Functional Group Tolerance: The reaction proceeds under mild conditions, tolerating a wide variety of functional groups.

-

Commercial Availability: A vast array of boronic acids and their derivatives are now commercially available.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a catalytic process involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium center, is of particular importance and has been the subject of extensive study.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: The Ascendance of Boronic Esters

While boronic acids were revolutionary, their inherent reactivity could also be a limitation, particularly the tendency to undergo protodeboronation (loss of the boron group). The development of boronic esters provided a solution, offering enhanced stability and versatility.

Stability and Handling Advantages

Boronic esters, with the general formula R-B(OR')₂, are formed by the reaction of a boronic acid with an alcohol, typically a diol like pinacol or neopentyl glycol.[2][4] This conversion has several practical benefits:

-

Enhanced Stability: Boronic esters are often more stable than their corresponding acids, making them easier to handle, purify via chromatography, and store for long periods.[2][9]

-

Modified Reactivity: The ester group can tune the electronic properties of the boron center, influencing the rate and efficiency of the transmetalation step.

-

Improved Solubility: Esterification can improve solubility in organic solvents used in cross-coupling reactions.

The Rise of C(sp³)-Coupling and the Need for Cyclohexyl Reagents

The initial focus of Suzuki-Miyaura coupling was on forming C(sp²)-C(sp²) bonds. However, the demands of the pharmaceutical industry, where molecules with greater three-dimensional character are often more desirable as drug candidates, spurred intense research into C(sp²)-C(sp³) coupling.[10] This type of reaction is inherently more challenging due to the slower rate of transmetalation for alkylboron reagents and the competing side reaction of β-hydride elimination.[10]

The cyclohexyl moiety is a prevalent structural motif in many biologically active compounds. Consequently, the development of robust methods for installing this group became a high priority, leading to a focus on cyclohexylboronic acid and its more stable ester derivatives as key synthetic building blocks.[11][12]

Caption: A common synthetic route to cyclohexyl boronic pinacol ester.

Part 4: Modern Protocols and Mechanistic Nuances

Recent advancements have focused on developing highly efficient, rapid, and often anhydrous conditions for the coupling of alkylboronic esters. These methods address the longstanding challenges of C(sp²)-C(sp³) bond formation.

The Role of the Ester: Direct Transmetalation

A long-standing mechanistic question was whether boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation. Recent structural, kinetic, and computational studies have provided compelling evidence that boronic esters can and do transmetalate directly, particularly under anhydrous conditions.[7][13] This direct pathway can result in significant rate enhancements compared to the hydrolysis-dependent route, enabling reactions to proceed much more quickly.[10][13]

Protocol: Rapid, Anhydrous B-Alkyl Suzuki-Miyaura Cross-Coupling

The following protocol is representative of modern methods that leverage the benefits of stable boronic esters and optimized catalytic systems to achieve rapid and efficient coupling. This method, developed by Denmark and Bock, highlights the use of neopentyldiol boronic esters.[14]

Objective: To couple an aryl bromide with cyclohexyl neopentylglycolboronate.

Materials:

-

Aryl Bromide (1.0 equiv)

-

Cyclohexyl neopentylglycolboronate (1.2 equiv)

-

Potassium Trimethylsilanolate (TMSOK) (1.5 equiv)

-

AntPhos-Pd-G3 pre-catalyst (2 mol %)

-

Anhydrous 1,4-dioxane (solvent)

Step-by-Step Methodology:

-

Preparation: In an inert atmosphere (e.g., a glovebox), add the aryl bromide, cyclohexyl neopentylglycolboronate, TMSOK base, and AntPhos-Pd-G3 pre-catalyst to a reaction vial equipped with a stir bar.

-

Solvent Addition: Add the appropriate volume of anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1 M).

-

Reaction: Seal the vial and place it in a preheated heating block (e.g., 100 °C).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions using this protocol are often complete in under one hour.[10][14]

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

-

Neopentyldiol Boronic Ester: This specific ester provides a good balance of stability and reactivity, promoting efficient transmetalation.[14]

-

TMSOK Base: This anhydrous, highly soluble base facilitates a homogeneous reaction mixture, avoiding mass transfer issues common with biphasic systems and promoting rapid kinetics.[10]

-

AntPhos Ligand: This specialized oxaphosphole ligand has been identified through high-throughput screening as being particularly effective for accelerating the challenging C(sp²)-C(sp³) coupling.[14]

-

Anhydrous Conditions: These conditions are crucial to enable the rapid, direct transmetalation pathway of the boronic ester, preventing the slower hydrolysis-dependent mechanism.[10]

Comparative Data on Reaction Conditions

The evolution of coupling protocols for alkylboron reagents is marked by a dramatic reduction in reaction times and an increase in efficiency.

| Parameter | Traditional Aqueous Conditions | Modern Anhydrous Conditions |

| Boron Reagent | Alkylboronic acid / K-Alkyltrifluoroborate | Neopentyldiol alkylboronic ester |

| Base | K₃PO₄, Cs₂CO₃ (often insoluble) | TMSOK, KHMDS (soluble) |

| Solvent System | Biphasic (e.g., Toluene/Water) | Homogeneous (e.g., Dioxane) |

| Typical Time | 12 - 24 hours | < 1 hour |

| Key Advantage | Robust, well-established | Extremely rapid, reproducible kinetics |

| Reference | General Suzuki-Miyaura reviews | Denmark, M. J. et al. (2024)[14] |

Part 5: Applications in Drug Discovery and Beyond

The development of robust methods for using cyclohexyl boronic esters has had a significant impact on medicinal chemistry and materials science.

-

Pharmaceutical Development: These reagents are instrumental in the synthesis of complex, biologically active compounds where the cyclohexyl group is a key pharmacophore.[12] The ability to quickly and reliably install this sp³-rich fragment accelerates the generation of compound libraries for structure-activity relationship (SAR) studies.[6]

-

Materials Science: Boron-containing polymers and materials can exhibit unique properties, and cyclohexyl boronic esters serve as valuable monomers in their synthesis.[12]

-

Broader Impact: The success of boronic acid chemistry is exemplified by FDA-approved drugs like the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[5][15][16] While not a cyclohexyl derivative, its success demystified the notion of boron-containing compounds being inherently toxic and paved the way for broader exploration of organoboron compounds in medicine.[5]

Conclusion

The journey of cyclohexyl boronic esters from a theoretical derivative of Frankland's first boronic acid to an essential tool in the modern synthetic chemist's arsenal is a testament to over 160 years of chemical innovation. Driven by the transformative power of the Suzuki-Miyaura coupling and the specific demands of medicinal chemistry, the development of these stable, reactive, and versatile reagents has solved critical challenges in C(sp²)-C(sp³) bond formation. As research continues to push the boundaries of catalytic efficiency and substrate scope, the role of cyclohexyl boronic esters and their analogues is set to expand, enabling the creation of the next generation of complex molecules that will shape medicine and materials science.

References

-

Boronic acid - Wikipedia . Wikipedia. [Link]

-

Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review . (2023-08-12). [Link]

-

A Comprehensive Overview of Boronic Acids & Derivatives . (2025-01-20). PharmiWeb.com. [Link]

-

Boric acid - Wikipedia . Wikipedia. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC . (2020-09-22). National Center for Biotechnology Information. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications . (2003). Wiley-VCH. [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 . (2015-01-23). MDPI. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . (2018-07-11). National Center for Biotechnology Information. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC . (2022-03-01). National Center for Biotechnology Information. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . (2018-07-11). Journal of the American Chemical Society. [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC . (2023-08-25). National Center for Biotechnology Information. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters . (2024). Organic Chemistry Portal. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules . (2022-06-22). ChemRxiv. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . (2020-09-22). ResearchGate. [Link]

-

The Role of Boronic Esters in Modern Organic Synthesis . Boron Molecular. [Link]

-

Synthesis and Application of Boronic Acid Derivatives . (2010-05-05). VTechWorks. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pharmiweb.com [pharmiweb.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 环己基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]

- 15. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction to organoboron compounds for novice researchers

<An In-Depth Technical Guide to Organoboron Compounds for the Novice Researcher

Foreword: The Ascendancy of Boron in Modern Chemistry

For the researcher embarking on a journey into the intricate world of synthetic and medicinal chemistry, the element boron, particularly in its organic manifestations, represents a cornerstone of contemporary molecular innovation. Organoboron compounds, once relegated to the realm of academic curiosity, have burgeoned into an indispensable class of reagents and therapeutic agents.[1][2] Their unique electronic structure and versatile reactivity have unlocked new frontiers in carbon-carbon bond formation, asymmetric synthesis, and the development of targeted pharmaceuticals.[1][3] This guide is crafted to provide the novice researcher with a foundational, yet technically robust, understanding of organoboron chemistry, moving beyond mere procedural descriptions to elucidate the underlying principles that govern their synthesis, stability, and application.

The Core of Boron's Versatility: Electronic Structure and Bonding

At the heart of organoboron chemistry lies the electronic nature of the boron atom. Positioned to the left of carbon in the periodic table, boron possesses three valence electrons. In its trivalent state, as seen in triorganoboranes (R₃B), the boron center is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[4] This electron deficiency renders organoboranes potent Lewis acids, a characteristic that dictates much of their reactivity.[5][6]

The carbon-boron (C-B) bond itself is characterized by low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron.[5] This results in a bond that is predominantly covalent but polarized towards carbon, making the attached carbon atom nucleophilic.[5] This inherent nucleophilicity is a key feature exploited in a vast array of synthetic transformations.[5]

Stability and Handling: A Practical Consideration

While organoboron compounds are generally more stable and less toxic than many other organometallic reagents, their handling requires a nuanced understanding of their degradation pathways.[7] The two primary modes of decomposition for boronic acids, a widely used subclass, are protodeboronation and oxidation.[8]

-

Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a carbon-hydrogen bond.[8] It is often catalyzed by acidic or basic conditions.[8]

-

Oxidation: The electron-deficient boron center is susceptible to oxidation, which can be exacerbated by exposure to air and certain oxidizing agents.[8]

To mitigate these stability issues, organoboronic acids are frequently converted into more stable derivatives, such as boronic esters (e.g., pinacol esters) or trifluoroborate salts.[9][10] These protecting groups can be strategically chosen to enhance stability for purification and storage while allowing for efficient reactivity in subsequent steps.[9][10]

Table 1: General Handling and Storage Recommendations for Boronic Acids [8]

| Condition | Recommendation | Rationale |

| Temperature | Refrigerate (below 4°C/39°F) | Minimizes thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | Prevents oxidation. |

| Moisture | Avoid exposure to moist air or water | Prevents hydrolysis and decomposition. |

| pH | Maintain neutral pH | Acidic or basic conditions can catalyze protodeboronation. |

Synthesis of Organoboron Compounds: Building the Toolkit

The synthetic utility of organoboron compounds is predicated on the ability to prepare them with a wide range of organic substituents. Several key methods have been developed, each with its own advantages and substrate scope.

From Organometallic Reagents

Historically, one of the most common methods for synthesizing organoboron compounds involves the reaction of organolithium or Grignard reagents with boron electrophiles, such as borate esters or boron trihalides.[7][11][12][13] This approach offers a straightforward route to a variety of trialkyl- and triarylboranes.[5][14]

Workflow: Synthesis of a Triarylborane from a Grignard Reagent

Caption: Formation of a triarylborane via a Grignard reagent.

Hydroboration: A Revolution in Organic Synthesis

The discovery of hydroboration by H.C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of organoboranes.[2][15] This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond.[5][14]

A key feature of hydroboration is its regioselectivity. The boron atom typically adds to the less sterically hindered carbon atom of the alkene, a phenomenon known as anti-Markovnikov addition.[5] The reaction also proceeds with syn-stereospecificity, meaning the boron and hydrogen atoms add to the same face of the double bond.[16]

Diagram: Hydroboration of an Alkene